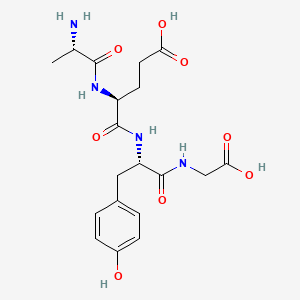![molecular formula C9H10ClNO B14428599 O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine CAS No. 82703-01-3](/img/structure/B14428599.png)
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that modulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features and applications in nonlinear optics.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: A compound with similar chlorophenyl and prop-2-en-1-yl groups, used in the synthesis of calmodulin inhibitors.
Uniqueness
O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine .
Propiedades
Número CAS |
82703-01-3 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
O-[3-(4-chlorophenyl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2 |
Clave InChI |
YWJGDRGXROUZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCON)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
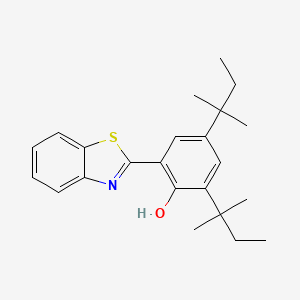
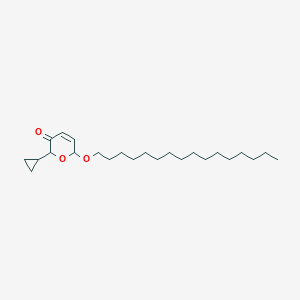
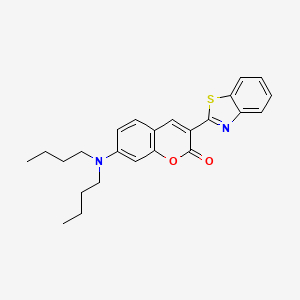
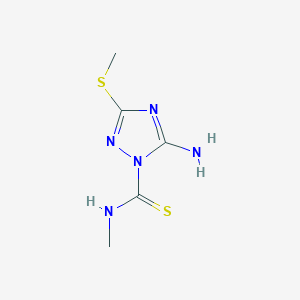
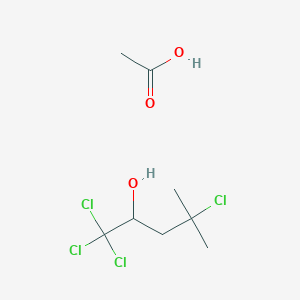
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
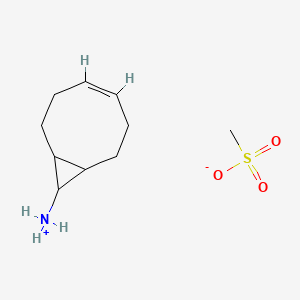
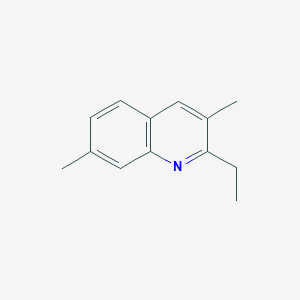
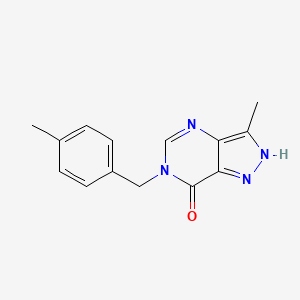
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
